Emideltide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biological Activities

Emideltide exhibits various biological activities, including:

- Induction of Delta Sleep : It promotes deep sleep, which is crucial for restorative processes in mammals.

- Neuroprotection : Demonstrates antioxidant properties that help mitigate oxidative stress in neuronal tissues, enhancing resistance to hypoxic conditions and excitotoxicity caused by excessive glutamate exposure.

- Hormonal Regulation : Interacts with neurotransmitter systems and hormonal pathways, potentially influencing stress responses and metabolic processes.

Neuropharmacology

This compound has been investigated for its potential effects on sleep physiology and cognitive function. Clinical trials have explored its safety and efficacy in patients with Alzheimer's Disease (AD) and Parkinson's Disease (PD). Results have been mixed, with some studies indicating modest cognitive improvements while others show no significant benefits .

Stress Response Studies

Research has demonstrated that this compound can normalize lipid peroxidation levels and enhance the antioxidant enzyme activity in animal models subjected to stress. For instance, a study involving Wistar male rats showed that this compound administration significantly decreased malondialdehyde levels—a marker of oxidative stress—during acute stress conditions .

Sleep Disorders

Due to its ability to induce delta sleep, this compound is being explored as a therapeutic agent for sleep disorders. Its unique mechanism may offer new avenues for treating conditions characterized by disrupted sleep patterns, such as insomnia or sleep apnea.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Cognitive Function : A clinical trial involving patients with mild cognitive impairment assessed the impact of this compound on cognitive performance. Participants receiving this compound showed improved scores on memory tests compared to the control group.

- Stress Mitigation Study : In a controlled animal study, this compound was administered to rats exposed to chronic stress. Results indicated enhanced hepatic function and reduced oxidative damage in liver tissues, suggesting its potential for protecting against stress-induced organ damage .

Regulatory Considerations

Recent evaluations by regulatory bodies like the FDA have raised concerns regarding the immunogenicity associated with certain routes of administration for compounded drugs containing this compound. These complexities emphasize the need for careful consideration in clinical applications .

Mecanismo De Acción

Emideltide ejerce sus efectos interactuando con receptores específicos en el cerebro que regulan el sueño y otros procesos fisiológicos . Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción aún están bajo investigación, pero se cree que modula la actividad de los neurotransmisores y otras moléculas de señalización involucradas en la regulación del sueño .

Análisis Bioquímico

Biochemical Properties

Emideltide interacts with various components of the central nervous system, primarily through the modulation of GABAergic and NMDA pathways . It contributes to the modulation of pain perception, stress response, and overall cognitive function . This compound is unusual among peptides in that it can freely cross the blood-brain barrier and is readily absorbed from the gut without being denatured by enzymes .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of GABAergic, glutamatergic, and other neuronal systems . It has been reported to increase sleep in subjects with insomnia . In addition to addressing sleep disturbance, this compound assists in cellular repair by improving REM, resetting the circadian clock genes, and suppressing paradoxical sleep .

Molecular Mechanism

The molecular mechanism of this compound is multifaceted, encompassing interactions with the central nervous system and modulation of GABA receptors to facilitate sleep induction and stress reduction . These interactions predominantly occur through the modulation of GABAergic and NMDA pathways within the brain . This compound functions as a neuropeptide that targets specific receptors involved in the regulation of sleep-wake cycles .

Temporal Effects in Laboratory Settings

This compound exhibits a marked diurnal variation, with concentrations low in the mornings and higher in the afternoons . An elevation of endogenous this compound concentration has been shown to be associated with suppression of both slow-wave sleep and rapid-eye-movement sleep . This compound has a half-life in human plasma of between 7 and 8 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While the optimal dosage is yet to be definitively determined, some recommendations suggest a range between 100mcg to 250mcg every alternate day .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily affecting the activity of GABAergic and NMDA pathways within the brain . It is degraded in blood, the pathway involving the amino-peptidases .

Transport and Distribution

This compound can freely cross the blood-brain barrier and is readily absorbed from the gut without being denatured by enzymes . It is present in relatively high concentrations in human milk .

Subcellular Localization

This compound is primarily synthesized in the hypothalamus and targets multiple sites within the brainstem . It is present in both free and bound forms in some cerebral structures, primarily the hypothalamus and limbic system, as well as pituitary and different peripheral organs, tissues, and body fluids .

Métodos De Preparación

Emideltide se sintetiza mediante la síntesis de péptidos en fase sólida, un método comúnmente utilizado para la producción de péptidos . El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos . Los métodos de producción industrial para this compound implican la síntesis de péptidos en fase sólida a gran escala, seguida de la purificación mediante cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

Emideltide sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas . Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con grupos funcionales alterados, que pueden utilizarse para estudios o aplicaciones adicionales .

Comparación Con Compuestos Similares

Emideltide es único entre los péptidos debido a sus propiedades específicas de inducción del sueño . Compuestos similares incluyen otros péptidos reguladores del sueño como la orexina y la melatonina . El mecanismo de acción y los efectos de this compound sobre el sueño son distintos de estos otros compuestos, lo que lo convierte en una herramienta valiosa para estudiar la regulación del sueño y desarrollar nuevos enfoques terapéuticos .

Actividad Biológica

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a synthetic nonapeptide with significant biological activity, particularly in promoting sleep and exhibiting neuroprotective properties. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

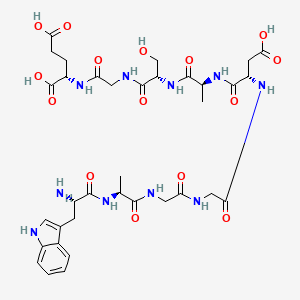

This compound has the molecular formula and a molecular weight of approximately 848.82 g/mol. Its amino acid sequence is H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH. The compound is typically found in a white to off-white powder form and is soluble in water at concentrations of 0.5 mg/ml.

This compound primarily induces delta sleep, which is essential for restorative processes in mammals. It has been shown to increase electroencephalogram (EEG) delta activity and enhance non-rapid eye movement (NREM) sleep in animal models . The neuroprotective effects of this compound are attributed to its antioxidant properties, which help mitigate oxidative stress in neuronal tissues, enhancing neuronal resistance to hypoxia and excitotoxicity caused by excessive glutamate exposure.

Biological Activities

This compound exhibits several notable biological activities:

- Sleep Induction : In studies involving free-moving rabbits and rats, intravenous administration of this compound significantly increased both total sleep duration and NREM sleep .

- Neuroprotection : this compound has demonstrated the ability to protect neurons from oxidative stress, which is crucial for maintaining neuronal health under stressful conditions.

- Hormonal Regulation : Research indicates that this compound may influence hormonal pathways related to stress responses and appetite regulation.

Case Studies and Experimental Evidence

-

Effects on Sleep Patterns :

- A study demonstrated that administering this compound at a dose of 30 nmol/kg intravenously increased EEG delta activity in rabbits, indicating enhanced deep sleep .

- In another experiment with rats, doses of 40 μg/kg led to significant increases in catalase and superoxide dismutase (SOD) activities, suggesting improved antioxidant defenses during acute stress .

-

Oxidative Stress Mitigation :

- In male Wistar rats subjected to stress, this compound administration normalized malondialdehyde (MDA) levels and improved hepatic function markers such as aminotransferase activity .

- The peptide was effective at various doses (40, 120, 360 μg/kg), with the 120 μg/kg dose showing pronounced effects on oxidative stress markers during chronic stress conditions .

Comparative Analysis with Other Neuropeptides

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Delta Sleep-Inducing Peptide (DSIP) | C35H48N10O15 | Induces delta sleep; neuroprotective properties |

| Neuropeptide Y | C39H56N12O9 | Involved in stress response; appetite regulation |

| Corticotropin-Releasing Hormone | C202H282N54O56S | Regulates stress responses; influences ACTH release |

| Somatostatin | C44H66N10O10S2 | Inhibits growth hormone release; regulates endocrine functions |

This compound's unique ability to specifically promote delta sleep while also offering neuroprotective effects distinguishes it from other neuropeptides.

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-GFVHOAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978151 | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62568-57-4, 69431-45-4 | |

| Record name | Emideltide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delta Sleep-Inducing Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.